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Compound of Interest

Compound Name: LY-395153

Cat. No.: B1675692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a radioligand binding assay using

[3H]LY-395153 to characterize its interaction with AMPA receptors. LY-395153 is a member of

the arylpropylsulfonamide class of AMPA receptor potentiators.[1][2] The following protocols are

based on established methodologies for studying the binding of [3H]LY-395153 to both native

and recombinant AMPA receptors.[1][2]

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its

receptor.[3][4] This document outlines saturation and competition binding assays to determine

the dissociation constant (Kd), maximum binding capacity (Bmax), and the inhibitory constant

(Ki) of test compounds.

Quantitative Data Summary
The following tables summarize the binding affinities of [3H]LY-395153 for native and

recombinant AMPA receptors, as well as the inhibitory effects of various compounds.

Table 1: [3H]LY-395153 Binding Affinities

Receptor Source Agonist (Concentration) Kd (nM)

Rat Cortical Receptors L-Glutamate (500 µM) 110 ± 15.1

Human GluR4(flip) L-Glutamate (500 µM) 55.6 ± 5.3

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1675692?utm_src=pdf-interest
https://www.benchchem.com/product/b1675692?utm_src=pdf-body
https://www.benchchem.com/product/b1675692?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11406192/
https://go.drugbank.com/articles/A11324
https://www.benchchem.com/product/b1675692?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11406192/
https://go.drugbank.com/articles/A11324
https://www.giffordbioscience.com/radioligand-binding-assay/
https://www.oncodesign-services.com/cpt_ressource/radioligand-binding-assays-a-lost-art-in-drug-discovery/
https://www.benchchem.com/product/b1675692?utm_src=pdf-body
https://www.benchchem.com/product/b1675692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data extracted from studies on native AMPA receptors from rat cerebral cortex and

recombinant human GluR4(flip) receptors expressed in HEK293 cells.[1][2]

Table 2: Inhibitory Constants (Ki) of Compounds at AMPA Receptors

Compound Receptor Type Inhibition Mode Ki (µM)

Cyclothiazide
Native and

Recombinant
Competitive ~ 7

NBQX
Native and

Recombinant
Competitive Not specified

LY303070 Native Non-competitive Not specified

Thiocyanate Not specified Competitive Not specified

These compounds were shown to inhibit the binding of [3H]LY-395153.[1][2] It is noteworthy

that the AMPA receptor potentiator CX 516 did not show inhibition at concentrations up to 600

µM.[1][2]

Experimental Protocols
This section details the necessary steps for preparing materials and conducting the radioligand

binding assays.

Materials and Reagents
Radioligand: [3H]LY-395153

Receptor Sources:

Rat cerebral cortex for native receptors

HEK293 cells expressing human GluR4(flip) for recombinant receptors

Buffers and Solutions:
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Homogenization Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease

inhibitors

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

Wash Buffer: Ice-cold PBS

10% Sucrose solution (for cryoprotection)

Competitors and Modulators:

L-Glutamate

AMPA

Unlabeled LY-395153 (for non-specific binding determination)

Test compounds

Equipment:

Homogenizer

Centrifuge

96-well plates

FilterMate™ harvester or equivalent filtration apparatus

Glass fiber filters (GF/C), pre-soaked in 0.3% PEI

Scintillation counter

Scintillation cocktail

Membrane Preparation
Tissue Homogenization (Rat Cerebral Cortex):
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1. Euthanize rats and dissect the cerebral cortex on ice.

2. Homogenize the tissue in 20 volumes of cold homogenization buffer.

3. Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[5]

4. Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the

membranes.[5]

5. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

6. Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection.[5]

7. Determine the protein concentration using a BCA assay.

8. Store aliquots at -80°C until use.[5]

Cell Culture and Lysis (HEK293-hGluR4(flip)):

1. Culture HEK293 cells expressing human GluR4(flip) to near confluence.

2. Wash the cells with PBS.

3. Harvest the cells and homogenize in cold lysis buffer.

4. Follow steps 1.3 to 1.8 for membrane preparation.

Saturation Binding Assay Protocol
This assay determines the Kd and Bmax of [3H]LY-395153.

Thaw the prepared membrane aliquots and resuspend in the final assay buffer.[5]

In a 96-well plate, set up the following in a final volume of 250 µL:

Total Binding: 150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for

cells), 50 µL of varying concentrations of [3H]LY-395153, and 50 µL of assay buffer.[5] It is

recommended to use eight concentrations of the radioligand over a two-log unit range.[3]
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Non-specific Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of

[3H]LY-395153, and 50 µL of a high concentration of unlabeled LY-395153.

Include 500 µM L-Glutamate in all wells to enhance [3H]LY-395153 binding.[1][2]

Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

Terminate the incubation by rapid vacuum filtration through GF/C filters using a cell

harvester.[5]

Wash the filters four times with ice-cold wash buffer.[5]

Dry the filters for 30 minutes at 50°C.[5]

Add scintillation cocktail to the filters and measure the radioactivity using a scintillation

counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Analyze the data using non-linear regression to determine Kd and Bmax.

Competition Binding Assay Protocol
This assay determines the Ki of a test compound.

Thaw the prepared membrane aliquots and resuspend in the final assay buffer.[5]

In a 96-well plate, set up the following in a final volume of 250 µL:

150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells).[5]

50 µL of a fixed concentration of [3H]LY-395153 (typically at or near its Kd).

50 µL of varying concentrations of the unlabeled test compound. It is recommended to use

ten concentrations of the unlabeled test article over a five-log unit range.[3]

Include wells for total binding (no test compound) and non-specific binding (with a high

concentration of unlabeled LY-395153).
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Include 500 µM L-Glutamate in all wells.[1][2]

Follow steps 4-8 from the Saturation Binding Assay Protocol.

Plot the percentage of specific binding against the log concentration of the test compound to

determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Diagrams
Experimental Workflow
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Caption: Workflow for the [3H]LY-395153 radioligand binding assay.
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Caption: Allosteric potentiation of the AMPA receptor by LY-395153.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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